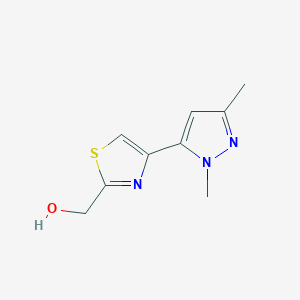![molecular formula C8H6ClNS B11793678 5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
5-Chlorobenzo[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 5-position and an amine group at the 3-position of the benzothiophene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[b]thiophen-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chlorobenzo[b]thiophene.
Amination Reaction: The 5-chlorobenzo[b]thiophene undergoes an amination reaction to introduce the amine group at the 3-position.
One common method involves the use of aryne intermediates and alkynyl sulfides . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper(II) sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
5-Chlorobenzo[b]thiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[b]thiophen-3-amine: Similar structure but with a bromine atom instead of chlorine.
5-Fluorobenzo[b]thiophen-3-amine: Contains a fluorine atom at the 5-position.
5-Iodobenzo[b]thiophen-3-amine: Contains an iodine atom at the 5-position.
Uniqueness
The presence of the chlorine atom in 5-Chlorobenzo[b]thiophen-3-amine imparts unique electronic properties, making it distinct from its halogenated counterparts. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-chloro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6ClNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2 |
InChI Key |
XPIJUPRZPYOAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


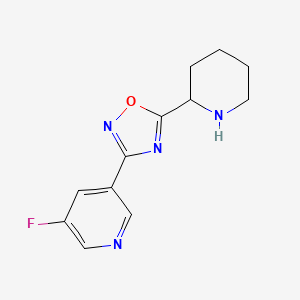
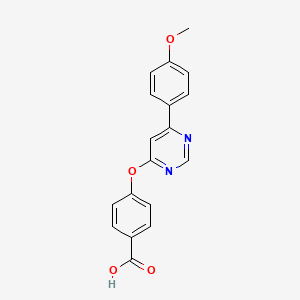
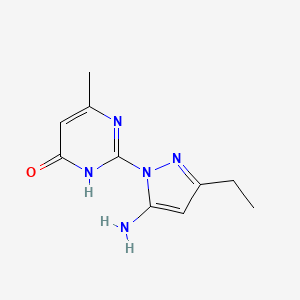
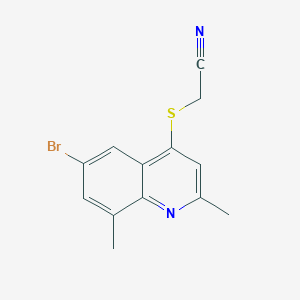
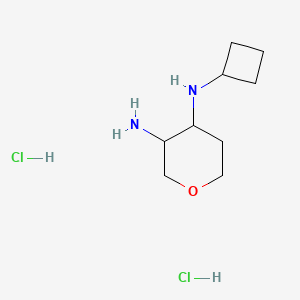
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)


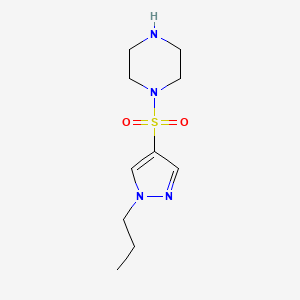
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)

